
4-Fluoro-2-methoxybenzyl alcohol
Overview
Description
4-Fluoro-2-methoxybenzyl alcohol (CAS: 157068-03-6) is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO₂ and a molecular weight of 156.15 g/mol. Its structure features a methoxy group (-OCH₃) at the 2-position and a fluorine atom at the 4-position on the benzyl ring (Figure 1). Key physicochemical properties include:
- Boiling point: 223.6 ± 25.0°C (predicted)
- Density: 1.187 ± 0.06 g/cm³
- pKa: 13.98 ± 0.10 (indicating weak acidity typical of aromatic alcohols) .
The compound is used in pharmaceutical and agrochemical synthesis due to its dual functional groups, which enable diverse reactivity. Suppliers include J & K Scientific Ltd. and Beijing Eternalchem Co., Ltd., highlighting its commercial availability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in methanol . The reaction typically proceeds at ambient temperature and yields the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 4-fluoro-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding benzyl ether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol at elevated temperatures.
Major Products Formed:
Oxidation: 4-Fluoro-2-methoxybenzaldehyde.
Reduction: 4-Fluoro-2-methoxybenzyl ether.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4-Fluoro-2-methoxybenzyl alcohol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Synthesis of Anticancer Agents : Research has demonstrated its utility in synthesizing novel anticancer agents by modifying its structure to enhance biological activity.
- Anti-inflammatory Drugs : The compound is involved in developing anti-inflammatory medications, where it acts as a precursor to more complex molecules that exhibit therapeutic effects.
Organic Synthesis
The compound is widely used as a building block in organic synthesis due to its favorable chemical properties:
- Catalytic Reactions : It can participate in various catalytic reactions, including oxidation and reduction processes. For example, studies have shown that this compound can be oxidized to yield corresponding aldehydes or ketones using multifunctional catalysts, facilitating one-pot synthesis methods .
Reaction Type | Catalyst Used | Conversion (%) | Product Selectivity (%) |
---|---|---|---|
Oxidative Dehydrogenation | AuPd Nanoalloy | 100 | 64 (aldehyde), 34 (enone) |
Hydrogenation | Pd Catalyst | 85 | 57 (anisole), 27 (ketone) |
Material Science
In material science, this compound is explored for its unique properties:
- Polymer Development : It is used in the synthesis of polymers that exhibit enhanced durability and performance characteristics. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.
- Coatings : The compound's chemical structure allows for the development of specialized coatings with unique functionalities, such as increased resistance to environmental degradation.
Biochemical Studies
Researchers utilize this compound in biochemical studies to investigate its interactions with biological systems:
- Metabolic Pathway Analysis : The compound aids in understanding various metabolic pathways by serving as a substrate or inhibitor in enzymatic reactions.
- Drug Interaction Studies : It is also employed to study drug interactions and mechanisms of action within biological systems, providing insights into pharmacodynamics.
Case Study 1: Synthesis of Anticancer Compounds
A recent study highlighted the synthesis of a series of anticancer agents derived from this compound. The modifications made to the compound resulted in enhanced potency against specific cancer cell lines, demonstrating its potential as a lead compound for further drug development.
Case Study 2: Catalytic Efficiency
In another investigation, the efficiency of various catalysts was compared for the oxidative dehydrogenation of this compound. The use of a bimetallic catalyst significantly improved conversion rates and selectivity towards desired products, showcasing the compound's versatility in synthetic applications .
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxybenzyl alcohol depends on the specific reactions it undergoes. For example, in oxidation reactions, the alcohol group is converted to an aldehyde through the transfer of electrons to the oxidizing agent. In nucleophilic substitution reactions, the fluorine atom is replaced by a nucleophile through the formation of a transition state and subsequent bond formation.
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity and physical properties. Below is a comparison with key analogues:
Table 1: Substituent Effects on Fluorinated Methoxybenzyl Alcohols
Key Observations :
- Substituent Position : The 4-F, 2-OCH₃ configuration in the target compound optimizes electronic balance for nucleophilic reactions, unlike 2-F,4-OCH₃ isomers, where the fluorine’s electron-withdrawing effect is offset by the distant methoxy group .
- Acidity : Proximity of electron-withdrawing groups (e.g., 4-F and 3-OCH₃ in 4-Fluoro-3-methoxybenzyl alcohol) increases acidity, enhancing deprotonation kinetics .
Halogen Substitution: Fluorine vs. Bromine/Chlorine
Replacing fluorine with other halogens alters steric and electronic profiles:
Table 2: Halogen Substitution Effects
Key Observations :
- Steric Effects : Bromine’s larger atomic radius (e.g., in 4-Bromo-2-fluorobenzyl alcohol) increases molecular weight and boiling point compared to fluorine analogues .
- Enzymatic Interactions : Fluorine’s electronegativity enhances hydrogen-bonding capacity, explaining its moderate enzymatic activity versus inactive 4-chloro derivatives .
Functional Group Variations: Methoxy vs. Trifluoromethoxy
The trifluoromethoxy group (-OCF₃) introduces stronger electron-withdrawing effects:
Table 3: Methoxy vs. Trifluoromethoxy Derivatives
Key Observations :
- Electron-Withdrawing Effects : The -OCF₃ group in 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol increases resistance to oxidative degradation, making it suitable for pesticides .
Biological Activity
4-Fluoro-2-methoxybenzyl alcohol (CAS Number: 157068-03-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl alcohol framework. These substituents can significantly influence the compound's biological activity by modulating its electronic properties and interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a review discussed various fluorinated compounds that exhibited significant cytotoxicity against cancer cell lines, including colorectal cancer (HCT-116) cells. One compound demonstrated an IC50 value in the low nanomolar range, inducing G2/M phase arrest and targeting tubulin, which is critical for cell division .
Case Study: Cytotoxic Mechanism
A specific study investigated the effects of a structurally related compound that induced reactive oxygen species (ROS) production and regulated cyclin B1 expression, leading to increased apoptosis in cancer cells. The study noted that the fluorinated derivatives showed improved efficacy compared to non-fluorinated analogs, suggesting that the presence of fluorine enhances biological activity through better binding interactions with cellular targets .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. A study on natural products indicated that certain fluorinated compounds could overcome antibiotic resistance mechanisms in bacteria. These compounds were shown to inhibit key bacterial enzymes involved in cell wall synthesis and DNA replication, thereby exhibiting broad-spectrum antimicrobial activity .
The biological activity of fluorinated compounds often involves interactions with bacterial enzymes such as transpeptidases and DNA gyrases. For example, compounds with similar structures have been reported to bind effectively at active sites of these enzymes, preventing their normal function and leading to bacterial cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the introduction of electron-withdrawing groups like fluorine can enhance the potency of benzyl alcohol derivatives. For instance, modifications at specific positions on the aromatic ring have been shown to significantly affect the pharmacological profile of these compounds .
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
Compound A | This compound | 0.09 | Anticancer |
Compound B | Related Fluorinated Compound | 0.032 | MDR Reversal |
Compound C | Non-fluorinated Analog | >30 | Weak Activity |
Safety and Toxicology
While exploring the biological activities, it is crucial to consider the safety profiles of these compounds. Preliminary studies suggest that fluorinated benzyl alcohols exhibit lower toxicity profiles compared to their non-fluorinated counterparts, making them promising candidates for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-2-methoxybenzyl alcohol, and how does fluorination impact reaction efficiency?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a pre-functionalized benzyl precursor (e.g., 2-methoxybenzaldehyde) using a fluorinating agent like Selectfluor™ or KF in the presence of a crown ether. Fluorination at the para-position relative to the methoxy group requires careful control of reaction temperature (70–90°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions . The electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring, potentially slowing NAS but improving regioselectivity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : -NMR will show distinct splitting patterns due to the fluorine atom (e.g., coupling constants ≈ 8–12 Hz). The methoxy (-OCH) proton appears as a singlet near δ 3.8 ppm, while the benzyl alcohol (-CHOH) protons resonate at δ 4.6–4.8 ppm .
- IR : A broad O-H stretch (~3200–3400 cm) and C-F vibration (~1100–1250 cm) confirm functional groups.
- MS : Molecular ion peaks at m/z ≈ 156 (CHFO) with fragmentation patterns indicating loss of -CHOH or -F .
Q. How does the solubility profile of this compound influence solvent selection for reactions or crystallization?
- Methodological Answer : The compound is moderately polar due to the -OH and -OCH groups. It is soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol or methanol. For crystallization, mixed solvents (e.g., water:ethanol 1:3) are recommended to enhance yield. The fluorine atom slightly increases hydrophobicity compared to non-fluorinated analogs, requiring adjustments in solvent polarity during purification .
Advanced Research Questions
Q. What experimental strategies address contradictory data on the thermal stability of this compound in acidic vs. basic conditions?
- Methodological Answer : Under acidic conditions (pH < 3), the benzyl alcohol group may undergo dehydration to form 4-fluoro-2-methoxybenzaldehyde, detectable via TLC or HPLC. In basic conditions (pH > 10), nucleophilic attack on the methoxy group can occur, leading to demethylation. To resolve contradictions:
- Conduct kinetic studies using variable-temperature -NMR to track degradation pathways.
- Compare stability across buffered solutions (pH 2–12) and analyze products via LC-MS .
Q. How can regioselectivity challenges in synthesizing this compound be mitigated when using electrophilic fluorination?
- Methodological Answer : Electrophilic fluorination (e.g., using F-TEDA-BF) often favors ortho/para positions due to the methoxy group's directing effects. To enhance para-selectivity:
- Use bulky directing groups (e.g., tert-butyl) temporarily to block ortho positions.
- Employ low-temperature conditions (-20°C) to slow competing side reactions.
- Validate regiochemistry via NOESY NMR to confirm spatial proximity of fluorine and methoxy groups .
Q. What role does this compound play in medicinal chemistry, particularly in prodrug design or fluorinated analog development?
- Methodological Answer : The compound serves as a versatile building block for fluorinated prodrugs due to:
- Metabolic stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes.
- Bioavailability : Enhanced lipophilicity from fluorine improves membrane permeability.
- Hydrogen-bonding capacity : The -OH group enables conjugation with active pharmaceutical ingredients (APIs) via ester or ether linkages. Case studies include its use in synthesizing fluorinated NSAID precursors .
Q. How can researchers resolve analytical discrepancies in quantifying trace impurities in this compound batches?
- Methodological Answer :
- HPLC-DAD/ELSD : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient elution) to separate impurities (e.g., residual aldehydes or fluorinated byproducts).
- -NMR : Quantify fluorine-containing impurities at ppm-level sensitivity.
- Cross-validation : Compare results with GC-MS for volatile contaminants .
Q. What mechanistic insights explain the reduced reactivity of this compound in Mitsunobu reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atom decreases nucleophilicity of the benzyl alcohol oxygen, slowing its participation in Mitsunobu couplings (e.g., with triphenylphosphine/DIAD). To enhance reactivity:
- Activate the -OH group using TMSCl or BocO before reaction.
- Substitute with stronger oxidizing agents (e.g., TEMPO/BAIB) to form a more reactive intermediate .
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the antioxidant activity of this compound in cell-based vs. cell-free assays?
- Methodological Answer : In cell-free DPPH/ABTS assays, the compound may show direct radical scavenging due to the phenolic -OH group. However, in cellular models (e.g., HepG2), its activity could be attenuated by poor membrane penetration or rapid glucuronidation. To resolve discrepancies:
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYORPJKBWEFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590682 | |
Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157068-03-6 | |
Record name | (4-Fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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